5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O4. It is known for its unique bicyclic structure, which consists of a heptane ring fused with a methoxy group and a carboxylic acid group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[3.1.1]heptane derivatives.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide and a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxycarbonylbicyclo[3.1.1]heptane-1-carboxylic acid
- 5-Methoxycarbonylnorpinane-1-carboxylic acid
- Monomethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate
Uniqueness
5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both methoxy and carboxylic acid functional groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C9H14O3 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-methoxybicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-12-9-4-2-3-8(5-9,6-9)7(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
AXIMRQPZLFGMSP-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCC(C1)(C2)C(=O)O |
Origin of Product |
United States |
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